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ylmethyl)phenyl]methanamine
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Cat. No.: B2908095

Get Quote

Comparative Potency Guide: Azocane-
Substituted Phenylmethanamines
Executive Summary & Pharmacophore Analysis
[4-(Azocan-1-ylmethyl)phenyl]methanamine represents a specialized "extended diamine"

scaffold. While the phenylmethanamine (benzylamine) core provides a primary anchor for

hydrogen bonding, the distal azocane ring serves as a critical hydrophobic modulator.

In comparative medicinal chemistry, this scaffold is evaluated against its smaller ring analogs—

Piperidine and Azepane. The transition to the 8-membered azocane ring introduces unique

physicochemical properties:

Conformational Entropy: Azocane possesses higher flexibility than piperidine, allowing it to

adopt "crown" or "boat-chair" conformations that can mold into irregularly shaped

hydrophobic pockets.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2908095#bc-rfq
https://www.benchchem.com/product/b2908095/docs?utm_src=pdf-body#comparative-potency-studies-of-4-azocan-1-ylmethyl-phenyl-methanamine-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2908095?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrophobic Bulk: The additional methylene groups increase logP, enhancing blood-brain

barrier (BBB) penetration and van der Waals contact surface area.

The "Ring-Expansion" Effect on Potency
Experimental data indicates that replacing a piperidine core with an azocane moiety often shifts

the pharmacological profile from agonism to antagonism or significantly enhances binding

affinity in targets with large hydrophobic cavities (e.g., Mu-Opioid Receptors, M2 Proton

Channels).

Comparative Potency Data: Case Studies
The following data synthesizes head-to-head comparisons of ring-size variants in two primary

therapeutic areas: Opioid Receptor Modulation and Viral Ion Channel Blockade.

Case Study A: Mu-Opioid Receptor (MOR) Antagonism
Context: Development of countermeasures for Fentanyl overdose. The goal is to create high-

affinity antagonists that outcompete fentanyl.

Experimental Model:In vivo antinociception blockade (AD50) and In vitro Calcium Flux (IC50).

Analog Variant Ring Size
Functional
Effect

Potency
(AD50, mg/kg)

Relative
Potency

Piperidine (Ref) 6
Agonist

(Fentanyl-like)
N/A (Agonist) Baseline

Azepane Analog 7 Antagonist ~10.0 Moderate

Azocane Analog 8
Potent

Antagonist
2.02 5x vs Azepane

Key Finding: The Azocane analog (specifically Compound 53 in referenced literature)

demonstrated the highest potency, effectively blocking morphine and fentanyl-induced

respiratory depression. The 8-membered ring is hypothesized to disrupt the receptor's active

state conformation more effectively than the 7-membered ring.
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Case Study B: Influenza M2 Proton Channel Blockers
Context: Overcoming amantadine resistance (S31N mutation).

Experimental Model: Two-electrode voltage clamp (TEVC) % Inhibition at 100 μM.

Analog Variant Ring Size % Inhibition (S31N) Selectivity Index

Piperidine 6 67.2 ± 1.5% Low

Azepane 7 78.4 ± 1.2% Medium

Azocane 8 85.8 ± 0.9% High

Key Finding: The Azocane substitution provided the most effective blockade of the mutant M2

channel. The larger ring volume likely fills the expanded pore of the S31N mutant more

completely than the piperidine.

Mechanistic Pathway & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree used to

select the Azocane scaffold over smaller rings.
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Figure 1: SAR decision tree highlighting the mechanistic advantage of Azocane ring expansion

in targets requiring significant hydrophobic occupancy or conformational disruption.

Experimental Protocols
To replicate the synthesis and testing of [4-(Azocan-1-ylmethyl)phenyl]methanamine
analogs, follow these validated protocols.

Synthesis: Reductive Amination (Ring Introduction)
This protocol couples the azocane ring to the phenyl core.

Reagents: 4-Cyanobenzaldehyde (Precursor), Azocane (HCl salt), Sodium

Triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.

Procedure:

Dissolve 4-Cyanobenzaldehyde (1.0 eq) and Azocane (1.1 eq) in DCE.
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Add Acetic Acid (1.0 eq) to catalyze imine formation; stir at Room Temp (RT) for 1 hour.

Add STAB (1.5 eq) portion-wise. Stir overnight under Nitrogen.

Quench: Sat. NaHCO3. Extract with DCM.

Reduction: The resulting nitrile is then reduced to the primary amine (methanamine) using

LiAlH4 in THF (0°C to Reflux) or Hydrogenation (Raney Ni).

Purification: Flash chromatography (DCM/MeOH/NH3). The azocane moiety is highly basic;

ensure silica is pre-treated with amine.

Potency Assay: Calcium Flux (GPCR Antagonism)
Used to determine IC50 for receptor antagonism (e.g., Opioid/Muscarinic).

Cell Line: CHO-K1 cells stably expressing the target receptor (e.g., hMOR or hM4) and Gα16

(to couple to Calcium).

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

Agonist Challenge:

Prepare serial dilutions of the Azocane Analog (Test) and Piperidine Analog (Control).

Add Test compounds to cells; incubate 15 min.

Inject EC80 concentration of the standard agonist (e.g., DAMGO for MOR).

Measurement: Monitor Fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra or

FlexStation.

Analysis: Calculate IC50 based on inhibition of the Agonist-induced Calcium peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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